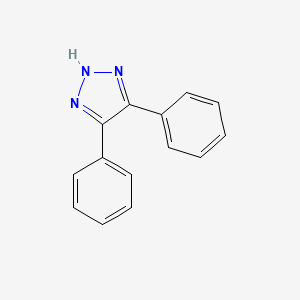

4,5-Diphenyl-1,2,3-triazole

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C14H11N3 |

|---|---|

Poids moléculaire |

221.26 g/mol |

Nom IUPAC |

4,5-diphenyl-2H-triazole |

InChI |

InChI=1S/C14H11N3/c1-3-7-11(8-4-1)13-14(16-17-15-13)12-9-5-2-6-10-12/h1-10H,(H,15,16,17) |

Clé InChI |

UAPNUNDZDVNTDQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NNN=C2C3=CC=CC=C3 |

SMILES canonique |

C1=CC=C(C=C1)C2=NNN=C2C3=CC=CC=C3 |

Origine du produit |

United States |

Synthetic Methodologies for 4,5 Diphenyl 1,2,3 Triazole and Derivatives

Fundamental Synthetic Approaches to 1,2,3-Triazoles

The most prominent and versatile method for synthesizing the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne. wikipedia.org The development of this reaction, particularly through catalysis, has revolutionized the accessibility of these heterocycles.

Huisgen 1,3-Dipolar Cycloaddition Reactions

First described by Rolf Huisgen, this [3+2] cycloaddition forms the 1,2,3-triazole ring by reacting a 1,3-dipole (an azide) with a dipolarophile (an alkyne). wikipedia.orgacs.org The reaction's regiochemical outcome is highly dependent on the chosen pathway: thermal or catalytic.

The original Huisgen cycloaddition is a thermal process that typically requires elevated temperatures to overcome a high activation energy barrier. organic-chemistry.org While effective, a significant drawback of the thermal pathway is its lack of regioselectivity when using asymmetric alkynes. acs.orgorganic-chemistry.org The reaction often yields a mixture of both 1,4-disubstituted and 1,5-disubstituted regioisomers, complicating purification and reducing the yield of the desired product. organic-chemistry.orgresearchgate.net Computational studies have shown that the activation barriers for the formation of both isomers are very close in energy, explaining the observed lack of selectivity. acs.org

A major breakthrough in triazole synthesis was the development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.org This reaction is a prime example of "click chemistry," characterized by its high efficiency, mild reaction conditions, and exceptional regioselectivity. nih.govacs.org The CuAAC reaction proceeds with an enormous rate acceleration (10⁷ to 10⁸ times faster than the uncatalyzed version) and almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.org The mechanism differs fundamentally from the thermal process, proceeding through a stepwise pathway involving copper-acetylide intermediates. nih.govrsc.org This method is highly robust, tolerating a wide range of functional groups and aqueous conditions. organic-chemistry.orgacs.org However, the CuAAC is generally most effective for terminal alkynes, as internal alkynes exhibit much slower reaction rates. acs.orgcsic.es

Complementing the CuAAC is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which provides a reliable route to the opposite regioisomer. This method selectively produces 1,5-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to yield the triazole product. organic-chemistry.orgthieme-connect.de A key advantage of the RuAAC is its ability to effectively catalyze the reaction of internal alkynes, providing access to fully-substituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.orgnih.gov Commonly used catalysts include pentamethylcyclopentadienyl ruthenium chloride [CpRuCl] complexes, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD). wikipedia.orgthieme-connect.denih.gov

Table 1: Comparison of Huisgen Cycloaddition Methodologies

| Feature | Thermal Cycloaddition | Copper(I)-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

|---|---|---|---|

| Catalyst | None | Cu(I) salts (e.g., CuSO₄/Na-Ascorbate) | Ru(II) complexes (e.g., Cp*RuCl(PPh₃)₂) |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers | Exclusively 1,4-isomer organic-chemistry.org | Predominantly 1,5-isomer organic-chemistry.org |

| Alkyne Substrate | Terminal & Internal | Primarily Terminal acs.org | Terminal & Internal wikipedia.orgnih.gov |

| Conditions | High Temperature (e.g., >100 °C) organic-chemistry.org | Room Temperature, often aqueous organic-chemistry.orgnih.gov | Room Temp. to 80 °C, inert atm. thieme-connect.denih.gov |

| Reaction Rate | Slow | Very Fast (10⁷-10⁸ acceleration) organic-chemistry.org | Fast |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Regioselectivity

Non-Catalytic and Alternative Cycloaddition Strategies

Beyond metal-catalyzed pathways, several alternative strategies for 1,2,3-triazole synthesis have been developed. These methods often rely on activating the alkyne partner to facilitate a metal-free cycloaddition. One successful approach involves the reaction of azides with activated dipolarophiles such as enaminones. researchgate.net These reactions can proceed under catalyst-free conditions, sometimes promoted simply by water or mild heating, to afford functionalized triazoles. beilstein-journals.orgrsc.org For instance, the reaction of N,N-dimethylenaminones with tosyl azide in water at 40°C can efficiently produce 4-acyl-NH-1,2,3-triazoles. beilstein-journals.org Other strategies include organocatalyzed cycloadditions and reactions involving strained cyclic alkynes, which bypass the need for metal catalysts and offer pathways to triazoles that are free of heavy metal contamination. researchgate.net

Specific Synthesis of 4,5-Diphenyl-1,2,3-Triazole Core

The synthesis of the specific target compound, this compound, requires the cycloaddition of an azide with diphenylacetylene (B1204595), a symmetric internal alkyne. Due to the use of an internal alkyne, the highly efficient CuAAC reaction is generally not the preferred method. acs.orgcsic.es Instead, thermal or ruthenium-catalyzed approaches are more suitable.

A documented thermal synthesis involves heating a mixture of diphenylacetylene and trimethylsilylazide at 150°C for several days. prepchem.com After workup involving basic extraction and acidification, the desired 4,5-diphenyl-1,2,3(1H)-triazole is obtained. prepchem.com This method, while effective, requires harsh conditions and extended reaction times.

Another viable pathway is the RuAAC, given its tolerance for internal alkynes. organic-chemistry.orgnih.gov The reaction of benzyl (B1604629) azide with diphenylacetylene using a Cp*RuCl(PPh₃)₂ catalyst in benzene (B151609) at 80°C has been shown to produce the corresponding 1,4,5-trisubstituted triazole. thieme-connect.descielo.br Similarly, a metal-free cycloaddition between benzyl azide and diphenylacetylene has been achieved in high yield by heating in glycerol, which acts as a promoting solvent. ub.edu These examples underscore the feasibility of forming the this compound core from diphenylacetylene and a suitable azide source under various conditions.

Table 2: Exemplary Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Diphenylacetylene | Trimethylsilylazide | None | 150°C, several days | 4,5-Diphenyl-1,2,3(1H)-triazole | ~27% | prepchem.com |

| Diphenylacetylene | Benzyl azide | None / Glycerol | 100°C, 30 min (MW) | 1-Benzyl-4,5-diphenyl-1,2,3-triazole | 85% | ub.edu |

| Diphenylacetylene | Benzyl azide | Cp*RuCl(PPh₃)₂ / Benzene | 80°C, 2 h | 1-Benzyl-4,5-diphenyl-1,2,3-triazole | 80% | thieme-connect.de |

Precursor Chemistry and Substrate Scope for Diphenyl Substitution

The construction of the this compound core often relies on the principles of cycloaddition reactions. A common and effective method is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne. acs.org For the synthesis of this compound, this typically involves the use of diphenylacetylene as the alkyne precursor.

Another versatile approach utilizes tosylhydrazones and nitriles. For instance, the reaction of benzaldehyde (B42025) tosylhydrazone with various nitriles can yield 4,5-diaryl-2H-1,2,3-triazoles. thieme-connect.com The substrate scope for this reaction is broad, allowing for the incorporation of different aryl groups at the 4- and 5-positions of the triazole ring. thieme-connect.com

Furthermore, multicomponent reactions provide a one-pot strategy for synthesizing highly substituted triazoles. For example, a mixture of primary amines, 1,3-dicarbonyl compounds, and tosyl azide can generate 1,4,5-trisubstituted 1,2,3-triazoles. beilstein-journals.org The reaction of ketones, p-nitrophenyl azide, and amino esters also leads to enantiomerically pure 1,4,5-trisubstituted 1,2,3-triazoles. beilstein-journals.org

The synthesis of precursor molecules is also a key aspect. For example, 4,5-diphenyl-1H-imidazole-2-thiol can be prepared from 2-hydroxy-1,2-diphenylethanone and thiourea, which can then be further reacted to form triazole hybrids. lums.ac.ir

Optimization of Reaction Conditions for High Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

In the synthesis of 4,5-diaryl-2H-1,2,3-triazoles from tosylhydrazones and nitriles, the base used plays a crucial role. While Cs2CO3 can be used, potassium tert-butoxide (t-BuOK) has been found to be more effective in promoting the reaction and inhibiting the homocoupling of the tosylhydrazone, leading to higher yields and selectivity. thieme-connect.com The choice of solvent is also important, with xylene being identified as optimal for this particular reaction. thieme-connect.com

For copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a variety of copper sources can be employed, including copper(I) iodide (CuI), copper(II) sulfate (B86663) (CuSO4) with a reducing agent like sodium ascorbate, and copper-on-charcoal. nih.govrsc.org Flow chemistry using a copper-on-charcoal catalyst has been shown to be a robust and versatile method for the synthesis of 1,2,3-triazoles, allowing for high yields and good functional group tolerance. rsc.orgrsc.org The optimization of a flow synthesis of 1,4-diphenyl-1H-1,2,3-triazole identified 110°C and a residence time of approximately 129 seconds in dichloromethane (B109758) (DCM) as optimal conditions. rsc.org

Microwave irradiation has also been employed to accelerate the synthesis of triazole precursors. For instance, the formation of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thione and 4,5-diphenyl-4H-1,2,4-triazole-3-thione from their respective thiosemicarbazide (B42300) precursors was achieved in significantly higher yields and shorter reaction times under microwave irradiation compared to conventional heating. nih.gov

Table 1: Optimization of Reaction Conditions for Triazole Synthesis

| Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Tosylhydrazone + Nitrile | t-BuOK | Xylene | 90 | High | thieme-connect.com |

| CuAAC (Flow) | Copper-on-charcoal | DCM | 110 | Quantitative | rsc.org |

| Thiosemicarbazide Cyclization | NaOH (Microwave) | Aqueous | - | 92-93 | nih.gov |

| CuAAC (Batch) | CuSO4/Sodium Ascorbate | DMF/H2O | Room Temp. | Good | lums.ac.ir |

Control of Regioselectivity in Diphenyl-Substituted Triazole Formation

The regioselectivity of the cycloaddition reaction is a key consideration in the synthesis of substituted triazoles, determining the relative positions of the substituents on the triazole ring. The Huisgen 1,3-dipolar cycloaddition of azides and alkynes can lead to the formation of both 1,4- and 1,5-disubstituted 1,2,3-triazoles. nih.gov

The use of specific catalysts is a primary method for controlling regioselectivity. Copper catalysts, in what is known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), almost exclusively yield the 1,4-disubstituted regioisomer. beilstein-journals.orgnih.gov This high regioselectivity is a hallmark of "click chemistry" and is widely utilized for the synthesis of 1,4-disubstituted 1,2,3-triazoles. acs.orgnih.gov

Conversely, ruthenium catalysts favor the formation of the 1,5-disubstituted regioisomer in what is termed ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). beilstein-journals.orgnih.gov This provides a complementary method to the CuAAC for accessing the alternative regioisomer.

In some cases, the reaction conditions can also influence regioselectivity. For instance, in the synthesis of 1,5-disubstituted 1,2,3-triazoles from primary amines, enolizable ketones, and 4-nitrophenyl azide, the reaction is regioselective and catalyzed by acetic acid. mdpi.com

The synthesis of this compound itself from diphenylacetylene and an azide source typically leads to a single regioisomer due to the symmetric nature of the alkyne. However, when unsymmetrical alkynes are used in the synthesis of other diphenyl-substituted triazoles, the choice of catalyst becomes crucial for directing the outcome of the reaction.

Functionalization and Derivatization of this compound

Once the this compound core is synthesized, it can be further modified through various functionalization and derivatization strategies to introduce new chemical properties and functionalities.

N-Alkylation and N-Arylation Strategies

N-alkylation of the 1,2,3-triazole ring can be achieved using various alkylating agents such as alkyl halides, dimethyl sulfate, and diazomethane, typically in the presence of a base. ekb.eg The reaction can lead to a mixture of N1 and N2 alkylated products. For example, the alkylation of 4(5)-nitro-1,2,3-triazole with different alkylating agents consistently produces a mixture of N1-, N2-, and N3-alkylation products. nih.gov The regioselectivity of N-alkylation can be influenced by the nature of the alkylating agent and the reaction conditions. nih.govmdpi.com For instance, the alkylation of a triazole with benzyl bromide can yield a mixture of isomers, with the ratio depending on the base and solvent used. mdpi.com

N-arylation of 1,2,3-triazoles can be accomplished using activated aryl halides. ekb.eg A robust method for the N-arylation of 1,4-disubstituted 1,2,3-triazoles involves the use of diaryliodonium salts in the presence of a copper catalyst, which selectively yields 1,3,4-triaryl-1,2,3-triazolium salts. acs.orgacs.org This method has been successfully applied to the arylation of 4-phenyl-1-(p-tolyl)-1H-1,2,3-triazole. acs.org

C-Alkylation and C-Arylation Approaches

While N-functionalization is more common, C-functionalization of the triazole ring is also possible. C-arylation of 1,2,3-triazoles can be achieved through palladium-catalyzed direct C-H arylation reactions. organic-chemistry.orgmdpi.com This method allows for the introduction of an aryl group at the C5 position of the triazole ring. For example, palladium(II) acetate (B1210297) in combination with triphenylphosphine (B44618) can effectively catalyze the direct arylation of 1,4-disubstituted 1,2,3-triazoles. mdpi.com

Introduction of Phosphine (B1218219) Chalcogenide Moieties

Phosphine chalcogenide moieties, such as phosphine oxides, sulfides, and selenides, can be introduced into the this compound framework. One approach involves the synthesis of a triazole precursor bearing a phosphine group, which can then be converted to the corresponding chalcogenide. For example, 4,5-bis(diphenylphosphinoyl)-1,2,3-triazole derivatives have been synthesized and used as ligands for metal complexes. researchgate.net

The synthesis of triazoles with two phosphine functions has been reported, where a primary cycloadduct rearranges to the 4,5-substituted triazole. rsc.org The synthesis of diphenyl(2-thienyl)phosphine and its subsequent conversion to the oxide, sulfide, and selenide (B1212193) derivatives has also been described, showcasing a general method for preparing such functionalized phosphines. rsc.org

Synthesis of Hybrid and Conjugate Structures

The construction of hybrid molecules incorporating the this compound scaffold is a significant area of synthetic focus. These efforts often utilize the principles of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to link the triazole core to other heterocyclic or functional moieties. This approach allows for the creation of complex molecular architectures with high efficiency and regioselectivity.

A notable example involves the synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids. nih.gov The synthetic strategy commences with the preparation of a key intermediate, 4,5-diphenyl-2-(prop-2-yn-1-ylthio)-1H-imidazole. This alkyne-functionalized imidazole (B134444) is then subjected to a click reaction with a series of substituted benzyl azides. nih.govresearchgate.net The reaction yields a library of novel 1,4-disubstituted 1,2,3-triazole hybrids where the imidazole and phenyl moieties are tethered via the triazole ring. nih.gov This method has proven effective for generating a diverse range of derivatives with good yields. nih.govresearchgate.net

Another strategy involves the conjugation of 1,2,4-triazole (B32235) and 1,2,3-triazole rings. In this multistep synthesis, a 4,5-diphenyl-4H-1,2,4-triazole-3-thione precursor is first S-alkylated with propargyl bromide to introduce a terminal alkyne. acs.orgsemanticscholar.org The resulting S-propargylated 1,2,4-triazole serves as the building block for the subsequent CuAAC reaction. Ligation with various functionalized alkyl and aryl azides affords the desired 1,2,4-triazole-1,2,3-triazole molecular conjugates. acs.orgsemanticscholar.org This modular approach highlights the utility of the CuAAC reaction in linking distinct heterocyclic systems.

Furthermore, hybrid structures have been developed by linking the 1,2,3-triazole core to pyrazole-containing scaffolds. The synthesis starts with an N-acetyl 1,2,4-triazole analogue which is reduced to a secondary alcohol using sodium borohydride (B1222165) (NaBH₄). researchgate.net O-alkylation with propargyl bromide introduces the necessary alkyne functionality. The final step involves a click reaction between this propargyl substrate and various aromatic azides, catalyzed by sodium ascorbate, to furnish the target 1-(4-substituted phenyl)-1H-1,2,3-triazole conjugates. researchgate.net

Table 1: Examples of Synthesized this compound Hybrid and Conjugate Structures

| Starting Materials | Reagents and Conditions | Product Structure Type | Reference |

|---|---|---|---|

| 4,5-Diphenyl-2-(prop-2-yn-1-ylthio)-1H-imidazole, Benzyl azides | Click Reaction | 4,5-Diphenyl-imidazol-1,2,3-triazole hybrids | nih.govresearchgate.net |

| S-propargylated 4,5-diphenyl-4H-1,2,4-triazole, Alkyl/Aryl azides | Cu(I)-catalyzed cycloaddition | 1,2,4-Triazole-1,2,3-triazole molecular conjugates | acs.orgsemanticscholar.org |

| Alkyne-functionalized pyrazole- nih.govCurrent time information in Bangalore, IN.mdpi.com-triazole hybrid, Substituted-aryl azides | Cu-catalyzed azide-alkyne cycloaddition (CuAAC) | 1,2,3-Triazole-containing pyrazole- nih.govCurrent time information in Bangalore, IN.mdpi.com-triazole hybrids | researchgate.net |

Strategies for Introducing Sulfur-Containing Derivatives

The incorporation of sulfur into the 4,5-diphenyl-triazole framework is achieved through several synthetic routes, often beginning with the construction of a triazole-thione (or thiol) precursor. These sulfur-containing intermediates are versatile platforms for further functionalization.

One primary method involves the intramolecular cyclization of thiosemicarbazide derivatives. For instance, reacting the appropriate acid hydrazide with phenylisothiocyanate yields an acid thiosemicarbazide. acs.orgsemanticscholar.org Subsequent treatment of this intermediate with aqueous sodium hydroxide, either through thermal heating or microwave irradiation, induces dehydrative cyclization to form 4,5-diphenyl-4H-1,2,4-triazole-3-thione in high yields. acs.orgsemanticscholar.org While this example leads to a 1,2,4-triazole isomer, the thionation strategy is a fundamental approach in triazole chemistry.

Once the triazole-thione is formed, the sulfur atom can be readily functionalized. S-alkylation is a common subsequent step. For example, 4,5-diphenyl-4H-1,2,4-triazole-3-thiol can be S-alkylated using halogenated compounds in the presence of a base like cesium carbonate. mdpi.com A specific application of this is the reaction with a halogenated acetal (B89532) to produce a 3-((2,2-diethoxyethyl)thio)-4,5-diphenyl-4H-1,2,4-triazole intermediate, which can be further converted to an aldehyde. mdpi.com

In the context of hybrid structures, a thioether linkage is often employed. The synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids, for example, starts from 4,5-diphenyl-2-(prop-2-yn-1-ylthio)-1H-imidazole. nih.govresearchgate.net This key building block, containing a sulfur atom as a linker (thio-linker), is prepared and then used in cycloaddition reactions. nih.govresearchgate.net This demonstrates a strategy where the sulfur-containing group is introduced early in the synthetic sequence to create a functional handle for building more complex hybrid molecules.

Table 2: Synthetic Strategies for Sulfur-Containing Diphenyl-Triazole Derivatives

| Synthetic Strategy | Precursor | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | Acid thiosemicarbazide | Aqueous NaOH, Heat or Microwave | 4,5-Diphenyl-4H-1,2,4-triazole-3-thione | acs.orgsemanticscholar.org |

| S-Alkylation | 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol | Halogenated acetal, Cs₂CO₃ | S-alkylated 1,2,4-triazole-3-thiol | mdpi.com |

| Thioether Linkage for Hybrids | Not specified | Propargylation of a thiol-containing imidazole | 4,5-Diphenyl-2-(prop-2-yn-1-ylthio)-1H-imidazole | nih.govresearchgate.net |

Molecular and Electronic Structure Elucidation of 4,5 Diphenyl 1,2,3 Triazole Systems

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the structural integrity and identifying the functional groups present in 4,5-diphenyl-1,2,3-triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Confirmation

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound derivatives.

¹H NMR: The proton NMR spectra of 1,2,3-triazole systems, such as those with phenyl substituents, typically show characteristic signals for the aromatic protons. For instance, in derivatives of this compound, the phenyl protons appear as multiplets in the aromatic region of the spectrum. The exact chemical shifts and multiplicities depend on the substitution pattern on the phenyl rings and the triazole nitrogen.

¹³C NMR: The ¹³C NMR spectra provide valuable information about the carbon skeleton. The carbon atoms of the phenyl rings in this compound derivatives typically resonate in the range of 125-140 ppm. The chemical shifts of the triazole ring carbons (C4 and C5) are also characteristic and are influenced by the substituents. For example, in some 1,4-disubstituted 1,2,3-triazoles, the C4 and C5 signals appear in the ranges of 139.27–148.64 ppm and 122.46–127.49 ppm, respectively mdpi.com.

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can offer direct insight into the electronic environment of the nitrogen atoms within the triazole ring, aiding in the differentiation between isomers and confirming the N-substitution pattern.

Table 1: Representative NMR Data for this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 1-Benzyl-4,5-diphenyl-1H-1,2,3-triazole | 5.55 (s, 2H), 7.06-7.09 (m, 2H), 7.24-7.30 (m, 5H), 7.39-7.45 (m, 3H), 7.74 (s, 1H) | 51.85, 126.93, 127.22, 128.22, 128.92, 129.08, 129.64, 133.26, 133.34, 135.66, 138.26 | rsc.org |

| 1-(3-Bromobenzyl)-4,5-diphenyl-1H-1,2,3-triazole | Data not available | Specific shifts not detailed | spectrabase.com |

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is instrumental in identifying the characteristic functional groups within the this compound structure. Key vibrational bands confirm the presence of the triazole and phenyl rings.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds in the phenyl rings typically appear in the region of 3000-3100 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings are observed in the 1400-1600 cm⁻¹ range.

N=N and C=N Stretching: The stretching vibrations associated with the triazole ring, including N=N and C=N bonds, contribute to the spectral features, often appearing in the 1400-1650 cm⁻¹ region. For instance, in some 1,2,4-triazole (B32235) derivatives, a C=N band is observed around 1615-1625 cm⁻¹ acs.org.

Ring Vibrations: The in-plane and out-of-plane bending vibrations of the triazole and phenyl rings also give rise to characteristic absorptions in the fingerprint region of the spectrum.

Table 2: Characteristic IR Absorption Bands for Diphenyl-1,2,3-Triazole Systems

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | ~3029-3194 | acs.orgpnrjournal.com |

| C=N (Triazole) | Stretching | ~1615 | acs.org |

| C-N-C | Stretching | ~1399.6 | pnrjournal.com |

| N-N | Stretching | ~1221.8 | pnrjournal.com |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural information. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, confirming the elemental composition of the molecule. For example, the molecular ion peak for a related compound, methyl 1,5-diphenyl-1H-1,2,3-triazole-4-carboxylate, was found at an m/z corresponding to its calculated exact mass rsc.org. The fragmentation of the triazole ring often involves the loss of a stable dinitrogen (N₂) molecule.

X-ray Crystallography for Solid-State Molecular Geometry

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of this compound in the solid state, including precise bond lengths, bond angles, and conformational details.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

X-ray crystallographic studies have revealed the precise geometric parameters of the this compound core and its substituents. The bond lengths within the triazole ring are intermediate between single and double bonds, which is indicative of its aromatic character. For example, in a derivative, the N-N bond lengths are in the range of 1.32-1.35 Å . The bond angles within the five-membered triazole ring are approximately 108°, consistent with its geometry. The torsional angles describe the orientation of the phenyl rings relative to the triazole core.

Table 3: Selected Bond Lengths and Angles from X-ray Crystallography of a Triazole Derivative

| Parameter | Value | Reference |

|---|---|---|

| N1-N2 Bond Length | ~1.375 Å | iucr.org |

| N2-C2 Bond Length | ~1.358 Å | iucr.org |

| N1-C1 Bond Length | ~1.321 Å | iucr.org |

| C-N-C Angle | ~127.83° | nih.gov |

Intermolecular Interactions and Crystal Packing Analysis

Studies on related diphenyl-1,2,4-triazole systems reveal that the supramolecular structure is often defined by a combination of N—H⋯N and C—H⋯N hydrogen bonds, π–π stacking, and C—H⋯π interactions. researchgate.net For instance, in the crystal structure of 4-(2,6-dichlorobenzylamino)-3,5-diphenyl-4H-1,2,4-triazole, these varied interactions are key to stabilizing the crystal lattice. researchgate.net Similarly, the crystal packing of other triazole derivatives can feature supramolecular double layers held together by C-H…S, N-H…S, and π-π interactions. researchgate.net

In more complex systems, such as a diphenyl-bi-(1,2,4-triazole) tricarbonylrhenium(I) complex, the crystal packing can be arranged in a herringbone fashion. rsc.org In this specific complex, there is a notable absence of significant overlap between the aromatic systems of phenyl rings on neighboring molecules, with a centroid-to-centroid distance of about 4.2 Å. rsc.org Instead, the structure is stabilized by strong interactions between the triazole nitrogen atoms or a chlorine atom of one molecule and a methyl hydrogen atom of an adjacent molecule. rsc.org

Theoretical and Computational Chemistry Studies

Theoretical and computational methods are indispensable tools for understanding the molecular and electronic properties of triazole systems, providing insights that complement experimental data.

Density Functional Theory (DFT) is a widely used computational method to predict the most stable conformation (optimized geometry) of molecules. For various triazole derivatives, DFT calculations, commonly using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), have been employed to determine their three-dimensional structures. bohrium.commdpi.comresearchgate.net

These theoretical calculations provide optimized geometrical parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net The results are often compared with experimental data obtained from X-ray crystallography to validate the computational method. researchgate.net For example, in a study on 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone, the molecular geometry was first determined by X-ray diffraction and then optimized using DFT calculations with B3LYP/6-31G(d,p) and B3LYP/6-31G+(d,p) basis sets. researchgate.net The high correlation between the experimental and calculated parameters confirmed the accuracy of the theoretical model. researchgate.net

DFT calculations have been applied to a wide range of triazole-containing hybrids to explore their structural geometry. mdpi.comnih.gov The optimization process identifies the minimum energy structure, which is confirmed by the absence of imaginary frequencies in the vibrational analysis. acs.org

Table 1: Comparison of Selected Experimental and Theoretical Geometric Parameters for a 1,2,4-Triazole Derivative Data extracted from a study on 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone. researchgate.net

| Parameter | Bond/Angle | Experimental (X-ray) | Theoretical (B3LYP/6-31+G(d,p)) |

| Bond Length (Å) | C14—N1 | 1.305 (2) | 1.315 |

| N1—N2 | 1.399 (2) | 1.378 | |

| N2—C15 | 1.307 (2) | 1.316 | |

| Bond Angle (º) | C14—N1—N2 | 106.44 (13) | 107.31 |

| C15—N2—N1 | 107.99 (13) | 108.52 | |

| Torsion Angle (º) | N2—C15—C16—C17 | 29.7 (2) | 29.59 |

Frontier Molecular Orbital (FMO) theory provides critical insights into the chemical reactivity and electronic properties of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. scielo.br

DFT calculations are routinely used to determine the energies of HOMO, LUMO, and the corresponding energy gap for triazole derivatives. mdpi.commdpi.com A large HOMO-LUMO gap suggests high kinetic stability and lower chemical reactivity. scielo.br For instance, in a series of imidazole-based 1,2,3-triazoles, the HOMO-LUMO energy gaps were calculated to assess their relative stability. scielo.br

In many diphenyl-triazole and related heterocyclic systems, the HOMO is often located on one part of the molecule (e.g., a phenyl ring or an electron-rich moiety), while the LUMO is distributed on another part (e.g., the triazole ring). mdpi.comrsc.org This spatial separation of the frontier orbitals is indicative of intramolecular charge transfer (ICT) characteristics. For example, in a study of a diphenyl-bi-(1,2,4-triazole) rhenium complex, the HOMO, HOMO-1, and HOMO-2 were localized on the rhenium atom and associated ligands, whereas the LUMO was predominantly on the diphenyl-bi-triazole ligand. rsc.org

The HOMO-LUMO gap can be used to calculate various chemical reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, which further characterize the molecule's reactivity. acs.orgiucr.org

Table 2: Calculated Frontier Orbital Energies for Selected Triazole and Related Heterocyclic Systems

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| 2,5-diphenyl-1,3,4-oxadiazole (B188118) derivative | -5.55 to -5.65 | -2.83 to -3.02 | ~2.53 - 2.82 | researchgate.net |

| Carbazole (B46965)/oxadiazole derivative (3CNCzOXD) | -5.90 | -2.54 | 3.36 | rsc.org |

| Carbazole/oxadiazole derivative (4CNCzOXD) | -5.90 | -2.69 | 3.21 | rsc.org |

| Re-BPTA complex | -6.52 | -2.51 | 4.01 | rsc.org |

| Imidazole-based 1,2,3-triazole (5c) | -0.1903 | -0.0673 | 0.123 | scielo.br |

Understanding the distribution of electrons within a molecule is crucial for predicting its stability, reactivity, and intermolecular interactions. Computational methods like Natural Bond Orbital (NBO) and Mulliken population analysis are used to determine the charge distribution on each atom. bohrium.comresearchgate.net

NBO analysis provides information about charge transfer and delocalization within the molecule. bohrium.com Mulliken charge analysis, calculated via DFT, helps to confirm the nature of interactions, such as hydrogen bonding, within the molecular structure. researchgate.net For example, in a study of a 1,2,4-triazole derivative, the calculated Mulliken charges on atoms involved in hydrogen bonds supported the experimental observations from X-ray diffraction. researchgate.net

These analyses reveal the electronic density across the molecular framework, highlighting electron-rich and electron-deficient regions, which are key to understanding the molecule's chemical behavior.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for studying the excited-state properties of molecules, including their absorption and emission spectra. rsc.orgmdpi.com This method is used to calculate vertical transition energies and simulate UV-Vis absorption spectra, providing insights into the electronic transitions that occur when a molecule absorbs light. mdpi.comresearchgate.net

For various triazole derivatives, TD-DFT calculations have been performed to predict their photophysical properties. mdpi.comnih.gov These simulations can identify the nature of the electronic transitions, such as π→π* or n→π* transitions, and their corresponding wavelengths. rsc.org For example, in a study of a rhenium(I) complex with a diphenyl-bi-(1,2,4-triazole) ligand, TD-DFT calculations were used to analyze the electronic transitions responsible for its absorption spectrum. rsc.org The results showed that the low-energy absorption band was due to a combination of metal-to-ligand charge transfer (MLCT) and intraligand (IL) transitions. rsc.org

Similarly, TD-DFT has been employed to investigate the photophysical properties of other triazole-based systems, helping to explain experimental observations and predict the behavior of new materials. mdpi.com The accuracy of TD-DFT predictions can sometimes be limited by factors not considered in the calculations, such as intramolecular motions, which may cause discrepancies between calculated and experimental spectra. rsc.org

Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. They are extremely useful for identifying the reactive sites for electrophilic and nucleophilic attack. researchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. researchgate.netnih.gov These regions are often found around electronegative atoms like oxygen and nitrogen. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas, such as around hydrogen atoms, and are prone to nucleophilic attack. researchgate.netnih.gov

For various triazole and imidazole (B134444) derivatives, MEP maps have been calculated using DFT to predict their chemical reactivity. bohrium.comresearchgate.net For example, the MEP map of a 1,2,4-triazole derivative clearly showed negative potential regions around the carbonyl oxygen atom and specific nitrogen atoms of the triazole ring, identifying them as likely sites for electrophilic interaction. researchgate.net These maps provide a clear, qualitative picture of the charge distribution and are valuable in drug design and materials science for predicting how a molecule will interact with other species. acs.orgrsc.org

Thermodynamic Property Calculations

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become a standard and reliable approach for estimating the thermodynamic parameters of organic molecules, including various triazole systems. researchgate.netresearchgate.netnsf.gov Methodologies such as DFT with basis sets like B3LYP/6-311G** are frequently employed to perform geometry optimization and vibrational frequency calculations. researchgate.net

The general procedure involves:

Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation.

Frequency Calculations: Vibrational frequency analysis is performed on the optimized structure. This step confirms that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and provides the necessary data for calculating thermal corrections. scielo.br

Thermochemical Analysis: From the output of these calculations, key thermodynamic quantities are derived using principles of statistical thermodynamics. scielo.brscielo.br This includes zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and entropy. scielo.brscielo.br The standard enthalpy of formation can then be calculated using methods like isodesmic reactions or atomization energy approaches, which help to minimize systematic errors in the calculations. uc.edu

These computational studies allow for a systematic evaluation of a compound's thermodynamic stability. For instance, the Gibbs free energy of formation provides direct insight into the spontaneity of the compound's formation from its constituent elements in their standard states. scielo.brresearchgate.net Although specific values are not published for this compound, the established computational frameworks provide a clear path for their determination.

The following table outlines the key thermodynamic properties that are typically determined through these computational methods.

Table 1: Principal Thermodynamic Properties Calculated for Triazole Systems

| Thermodynamic Property | Symbol | Description | Method of Determination |

| Standard Enthalpy of Formation | ΔH°f | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | DFT calculations, often using isodesmic reaction schemes. uc.edu |

| Standard Gibbs Free Energy of Formation | ΔG°f | The change in Gibbs free energy when one mole of the compound is formed from its constituent elements. Indicates thermodynamic stability relative to its elements. | Calculated from ΔH°f and the calculated standard entropy (S°). scielo.brscielo.br |

| Standard Entropy | S° | The absolute entropy of the compound at standard conditions, reflecting its molecular complexity and degrees of freedom. | Derived from vibrational, rotational, and translational partition functions via frequency calculations. researchgate.net |

| Heat Capacity | Cp | The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius at constant pressure. | Calculated from statistical thermodynamic principles based on vibrational frequencies. |

Coordination Chemistry of 4,5 Diphenyl 1,2,3 Triazole Ligands

Ligand Design and Coordination Sites on the Triazole Moiety

The 1,2,3-triazole ring is an aromatic heterocycle containing three nitrogen atoms, which are fundamental to its coordination capabilities. uq.edu.au The electronic structure of the ring results in partial negative charges on the N2 and N3 atoms, making them the primary sites for metal coordination. uq.edu.au These nitrogen atoms possess lone pairs of electrons that can be donated to a metal center, allowing the triazole to act as a monodentate or a bridging ligand. uq.edu.auresearchgate.net In the case of 1,5-diphenyl-1,2,3-triazole, coordination has been observed to occur through both the N2 and N3 atoms. rsc.org

Ligand design often involves the strategic placement of additional donor groups onto the 4,5-diphenyl-1,2,3-triazole scaffold to create multidentate or ambidentate ligands. This approach enhances chelation, providing greater stability and control over the geometry of the resulting metal complexes. A prime example is the introduction of phosphine (B1218219) groups, such as in 5-(diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)-4-phenyl-1H-1,2,3-triazole, which introduces soft phosphorus donors alongside the harder nitrogen donors of the triazole ring. nih.govresearchgate.net Similarly, the addition of phosphinoyl groups to create 4,5-bis(diphenylphosphinoyl)-1,2,3-triazole introduces oxygen donor sites. researchgate.net This functionalization allows for a rich variety of coordination behaviors tailored to specific metal ions and applications.

Synthesis and Characterization of Metal Complexes

Complexes of this compound-based ligands are typically synthesized by reacting the ligand with a suitable metal salt or precursor in an appropriate solvent. The resulting complexes are then characterized using a range of spectroscopic and analytical techniques, including NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, to elucidate their structures and properties.

Transition Metal Complexes (e.g., Pd, Pt, Ni, Cu, Zn, Co, Re, Ti)

A wide variety of transition metal complexes have been synthesized using derivatives of this compound. For instance, the bisphosphine derivative, 5-(diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)-4-phenyl-1H-1,2,3-triazole, has been used to form complexes with several transition metals, including palladium(II), platinum(II), molybdenum(0), tungsten(0), ruthenium(II), and gold(I). nih.govresearchgate.net The coordination of 1,5-diphenyl-1,2,3-triazole with silver(I) has also been reported, yielding di-, tri-, and tetranuclear complexes depending on the crystallization conditions. rsc.org

Furthermore, the introduction of triazole moieties onto other ligand scaffolds, such as bispidinone, has led to new tetradentate ligands that coordinate with copper(II) and zinc(II). unimi.it Functionalization of the triazole ring with dithiolate or phosphinoyl groups has enabled the synthesis of complexes with titanium, nickel, and cobalt. researchgate.netrsc.orgmdpi.com

| Metal | Ligand Derivative | Reference |

|---|---|---|

| Pd(II), Pt(II) | 5-(diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)-4-phenyl-1H-1,2,3-triazole | nih.govresearchgate.net |

| Mo(0), W(0) | 5-(diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)-4-phenyl-1H-1,2,3-triazole | nih.govresearchgate.net |

| Ru(II), Au(I) | 5-(diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)-4-phenyl-1H-1,2,3-triazole | nih.govresearchgate.net |

| Ag(I) | 1,5-Diphenyl-1,2,3-triazole | rsc.org |

| Cu(II), Zn(II) | Triazole-bispidinone scaffolds | unimi.it |

| Ti, Ni, Co | 1H-1,2,3-triazole-4,5-dithiolates / 4,5-Bis(diphenylphosphinoyl)-1,2,3-triazole | researchgate.netrsc.orgmdpi.com |

Main Group Metal Complexes (e.g., Li, Na, K, Al)

The coordination chemistry of this compound derivatives extends to main group metals. The powerful chelating ligand 4,5-bis(diphenylphosphinoyl)-1,2,3-triazole has been particularly effective in this area. It has been used to synthesize complexes with alkali metals such as lithium, sodium, and potassium. researchgate.net The high Lewis acidity of lithium leads to the formation of bi- and tetrametallic species, while with sodium, a bimetallic derivative is observed. The larger potassium ion forms a hexametallic structure with a unique hexagonal drum-like inorganic core. researchgate.net This ligand and its chalcogen analogues have also been reacted with aluminum alkyls (AlMe₃ and AlⁱBu₃) to produce a variety of aluminum complexes, demonstrating diverse coordination modes. acs.org

| Metal | Ligand Derivative | Reference |

|---|---|---|

| Li, Na, K | 4,5-Bis(diphenylphosphinoyl)-1,2,3-triazole | researchgate.net |

| Al | 4,5-Bis(diphenylphosphinoyl)-1,2,3-triazole and its S/Se analogues | acs.org |

Heterobimetallic Complexes

The versatility of these ligands allows for the construction of more complex architectures, including heterobimetallic complexes. These are compounds that contain two different metal centers. A notable example involves the bisphosphine derivative of this compound. A mononuclear tungsten complex, formed through κ²-P,N coordination, can act as a "metalloligand" because it contains an uncoordinated phosphorus atom. This available coordination site can then bind to a second, different metal. Specifically, the reaction of the tungsten complex with a gold(I) precursor, [AuCl(SMe₂)], results in the formation of a stable W-Au heterobimetallic complex. nih.gov

Influence of 4,5-Diphenyl Substituents on Coordination Behavior

The two phenyl groups at the C4 and C5 positions of the triazole ring are not merely passive spectators; they exert a significant influence on the ligand's coordination behavior through both steric and electronic effects.

Electronic and Electrochemical Properties of Metal Complexes

The 1,2,3-triazole ring system possesses distinct electronic features that make it a compelling ligand in coordination chemistry. The presence of three adjacent nitrogen atoms creates a strong polarization of the aromatic π system, leading to a partial positive charge on the carbon atoms and the N1 nitrogen, while the N2 and N3 nitrogens exhibit partial negative charges. uq.edu.au This inherent electronic structure allows the triazole unit to function effectively as a metal-ligating entity. uq.edu.au

Electrochemical studies provide quantitative insight into these electronic effects. For instance, a tricarbonylrhenium(I) complex incorporating a diphenyl-bi-(1,2,4-triazole) ligand, Re-BPTA, displays unique electrochemical behavior compared to related pyridyl-triazole complexes. rsc.orgresearchgate.net The Re-BPTA complex is more prone to oxidation and more difficult to reduce than its pyridyl-triazole analogue, Re-Phe. rsc.org

| Complex | First Oxidation Potential (V) | First Reduction Potential (V) | Electrochemical Gap (eV) |

|---|---|---|---|

| Re-BPTA | 1.37 | -1.51 | 2.70 |

| Re-Phe | ~1.46 | ~-1.31 | 2.65 |

Catalytic Applications of this compound Metal Complexes

The versatile coordination behavior and tunable electronic properties of this compound and its derivatives have led to their use as ligands in a variety of catalytic transformations.

Metal complexes featuring triazole-based ligands have proven effective in catalyzing the hydroarylation of alkynes, a key reaction for forming stereodefined trisubstituted alkenes.

Palladium complexes with mesoionic N-heterocyclic carbene (NHC) ligands derived from 1,2,3-triazoles are active catalysts for this transformation. An acetate-bridged binuclear palladium complex derived from 1,4-diphenyl-3-methyl-1,2,3-triazol-5-ylidene was used as a catalyst for the stereoselective hydroarylation of alkynes. acs.org

Ruthenium-catalyzed reactions have also been developed where the 1,2,3-triazole moiety acts as a directing group. In one example, a ruthenium catalyst enabled the hydroarylation of alkynes with 1-benzyl-4-phenyl-1H-1,2,3-triazole, leading to bis-alkenylated aromatic products. rsc.org The reaction proceeds with high efficiency and is compatible with a range of functional groups on the triazole's aromatic ring, including F, Cl, CF₃, NO₂, and OMe. rsc.org The hydroarylation also works with various symmetrical and unsymmetrical alkynes, yielding products with high regio- and stereoselectivity. rsc.org

| Catalyst System | Triazole Substrate | Alkyne Substrate | Yield |

|---|---|---|---|

| [{RuCl₂(p-cymene)}₂], AgSbF₆, Cu(OAc)₂·H₂O | 1-benzyl-4-phenyl-1H-1,2,3-triazole | Diphenylacetylene (B1204595) | 90% |

Complexes of this compound derivatives have been successfully employed as catalysts for the Henry (nitroaldol) reaction, a classic carbon-carbon bond-forming reaction. mdpi.comresearchgate.net The suitability of triazole-bispidinone scaffolds as ligands for copper and zinc in catalyzing the Henry reaction has been demonstrated. mdpi.comunimi.it

In a screening of catalysts, a zinc-based complex of a triazole-bispidinone ligand proved to be highly efficient. mdpi.com The corresponding copper-based complex was found to be less effective under the same conditions. mdpi.com

| Aldehyde Substrate | Catalyst Loading (mol%) | Conversion (%) |

|---|---|---|

| p-nitrobenzaldehyde | 15 | >99 |

| p-chlorobenzaldehyde | 15 | >99 |

| p-bromobenzaldehyde | 15 | >99 |

| benzaldehyde (B42025) | 15 | 85 |

| p-methylbenzaldehyde | 15 | 65 |

Beyond specific named reactions, triazole-metal complexes catalyze other important transformations. Cationic gold(I) complexes bound to 1,2,3-triazole ligands represent a class of catalysts with enhanced thermal stability and reactivity. researchgate.net These catalysts have been successfully applied to challenging intermolecular hydroamination reactions. researchgate.net Their improved stability allows for the hydroamination of less-reactive internal alkynes and, notably, reactions involving unprotected aliphatic amines, achieving excellent yields with low catalyst loading. researchgate.net This demonstrates the potential of triazole ligands to stabilize reactive metal centers and enable difficult catalytic processes. researchgate.net

Applications of 4,5 Diphenyl 1,2,3 Triazole in Advanced Materials and Niche Areas

Optoelectronic and Photophysical Applications

The rigid, aromatic nature of the 4,5-diphenyl-1,2,3-triazole scaffold, combined with its electronic properties, makes it a compelling candidate for various optoelectronic and photophysical applications. Researchers have harnessed these features to design novel fluorescent materials, enhance the performance of organic light-emitting diodes (OLEDs), and explore the fundamental photophysics of triazole-based complexes.

Design of Fluorescent Materials and Probes

The 1,2,3-triazole moiety is a key component in the design of new fluorescent materials due to its facile synthesis via "click chemistry" and its desirable photophysical characteristics. researchgate.netmdpi.com The substitution pattern on the triazole ring allows for fine-tuning of the electronic and, consequently, the optical properties.

A series of 4,5-bis(arylethynyl)-1H-1,2,3-triazoles have been synthesized and shown to act as push-pull chromophores. mdpi.com These molecules exhibit significant fluorescence with large Stokes shifts, often exceeding 150 nm. The emission properties are highly tunable based on the nature of the substituents on the arylethynyl groups. For instance, compounds bearing a N,N-dimethylaminophenyl group display considerable bathochromic shifts in their emission spectra compared to those with methoxyphenyl groups. mdpi.com The low cytotoxicity of these compounds also suggests their potential as fluorescent labels for bioimaging applications. mdpi.com

Novel fluorescent derivatives, such as 2-[4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl]-2H-naphtho[1,2-d] acs.orgresearchgate.netdntb.gov.uatriazoles, have been synthesized and their photophysical properties evaluated in various solvents. These compounds typically show absorption in the ultraviolet region and emit in the blue region of the spectrum. researchgate.net The development of polytriazoles containing fluorophores like 2,5-diphenyl-1,3,4-oxadiazole (B188118) (OXD) has led to fluorescent conjugated polymers that can act as chemosensors. These polymers display strong emission and have been used for the selective detection of metal ions like Ag+. researchgate.net

Table 1: Photophysical Properties of Selected 4,5-Disubstituted-1,2,3-Triazole-Based Fluorescent Materials

| Compound/Polymer | Substituents | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|---|

| 5h | 4,5-bis(arylethynyl) with N,N-dimethylaminophenyl | 302 | 609 | 16692 | 0.05 | mdpi.com |

| 5i | 4,5-bis(arylethynyl) with N,N-dimethylaminophenyl | 299 | 588 | 16438 | 0.05 | mdpi.com |

| FCP 1 | Polytriazole with OXD | 323 | ~450 | - | 0.20-0.28 | researchgate.net |

| FCP 2 | Polytriazole with OXD and methoxy (B1213986) groups | - | - | - | 0.20-0.28 | researchgate.net |

| FCP 3 | Polytriazole with OXD and hexyloxy groups | - | - | - | 0.20-0.28 | researchgate.net |

| FCP 4 | Polytriazole with OXD and 2-ethylhexyloxy groups | - | - | - | 0.20-0.28 | researchgate.net |

Data presented is for illustrative purposes based on cited research.

Applications in Organic Light-Emitting Diodes (OLEDs) as Blue Emitters

Derivatives of 1,2,4-triazole (B32235), a structural isomer of 1,2,3-triazole, have been extensively investigated as host materials and emitters in OLEDs, particularly for achieving efficient blue emission, which remains a significant challenge in the field. acs.orgresearchgate.netbeilstein-journals.org These materials are valued for their high triplet energy levels (often >3.0 eV) and good electron-transporting properties. acs.orgacs.org

For example, an ambipolar host material, 9-(2-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenyl)-9H-carbazole (CbzTAZ), which combines a hole-transporting carbazole (B46965) unit with an electron-transporting 4,5-diphenyl-1,2,4-triazole unit, has been used to fabricate high-efficiency blue phosphorescent OLEDs (PhOLEDs). acs.org When doped with the blue emitter FIrpic, these devices achieved a maximum external quantum efficiency (EQE) of 24.4% and a current efficiency of 52.1 cd/A. acs.org Another material, 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP), has been employed as a universal host for various color emitters due to its wide bandgap of 4.0 eV. researchgate.net Sky-blue PhOLEDs using BTBP as the host reached a maximum EQE of 30.2%. researchgate.net

Donor-acceptor type molecules based on 1H-1,2,3-triazole have also been explored as blue emitters for doping-free OLEDs. acs.org A series of 4-(carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazoles demonstrated greenish-blue emission, with one derivative achieving a maximum EQE of 4.6%. acs.org

Table 2: Performance of OLEDs Incorporating Triazole Derivatives

| Triazole Derivative | Role | Emitter | Max. EQE (%) | Max. Current Efficiency (cd/A) | Emission Color | CIE Coordinates | Reference |

|---|---|---|---|---|---|---|---|

| CbzTAZ | Host | FIrpic | 24.4 | 52.1 | Blue | Not specified | acs.org |

| BTBP | Host | FIrpic | 30.2 | 65.9 | Sky-blue | Not specified | researchgate.net |

| TAZ-An-TPA | Emitter | - | >5.0 (doped) | Not specified | Blue | Not specified | researchgate.net |

| TPETAZ | Emitter | - | 2.4 (nondoped) | Not specified | Blue | (Not specified) | researchgate.net |

| Cz-TAZ derivative | Emitter | - | 6.8 | Not specified | Blue | (0.158, 0.043) | researchgate.net |

| Triazole 5d | Emitter | - | 4.6 (host-free) | Not specified | Greenish-blue | (0.34, 0.46) | acs.org |

Note: Some compounds listed are 1,2,4-triazole derivatives, which are structural isomers of 1,2,3-triazoles.

Photophysics of Triazole-Based Complexes

The coordination of 1,2,3-triazole-based ligands to transition metals creates complexes with rich and tunable photophysical properties. researchgate.nethud.ac.uk These properties are of fundamental interest and have potential applications in sensing, photocatalysis, and electroluminescent devices. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a powerful method for designing a wide variety of these ligands. researchgate.nethud.ac.uk

The focus of photophysical studies has often been on d⁶ metals such as rhenium(I), ruthenium(II), and iridium(III). researchgate.nethud.ac.uk For instance, replacing a chloride ligand with a triazole in a Re(bpy)(CO)₃Cl complex leads to a stabilization of the metal-based HOMO, resulting in a blue-shift of the emission. hud.ac.uk The photophysical properties of these complexes are highly sensitive to the ligand structure. Isomerism in the ligand, such as the difference between a 1,2,4-triazole and a 1,2,3-triazole, can significantly alter the resulting complex's properties. mdpi.com Similarly, the photophysical behavior of ruthenium complexes containing 1,2,3-triazole ligands has been investigated, with studies focusing on ligand loss upon irradiation. rsc.org

Role in Polymer Science (e.g., solar cells)

In polymer science, 1,2,3-triazole derivatives have been incorporated into the backbones of conjugated polymers for applications in organic solar cells (OSCs). mdpi.comacs.org These polymers are often designed as donor-acceptor (D-A) copolymers, where the triazole-containing unit can function as an electron-acceptor.

For example, polymers incorporating 1,2,3-triazolo[4,5-d]pyridazine derivatives have been developed for use in solar cells. mdpi.com A new acceptor unit, fluorinated thieno[2′,3′:4,5]benzo[1,2-d] acs.orgresearchgate.netdntb.gov.uatriazole (fBTAZT), was designed to build D-A copolymers. acs.org When blended with the non-fullerene acceptor ITIC, a polymer based on this unit (PfBTAZT-fBDT) yielded a power conversion efficiency (PCE) of 6.59%, which could be further improved to 12.12% through device engineering and annealing. acs.orgrsc.org The introduction of fluorine atoms into the polymer backbone was found to significantly influence the photophysical properties and photovoltaic performance. acs.org

Table 3: Photovoltaic Performance of Polymers Containing 1,2,3-Triazole Derivatives

| Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

|---|---|---|---|---|---|---|

| PfBTAZT-fBDT | ITIC | 0.88 | 12.33 | 60.8 | 6.59 | acs.org |

| PBDT-TzBI | ITIC | 0.88 | 16.53 | 63 | 9.22 | rsc.org |

| PBDT-F-TzBI | ITIC | 0.90 | 17.58 | 70 | 11.02 | rsc.org |

| PBDT-F-TzBI (annealed) | ITIC | - | - | - | 11.98 | rsc.org |

| PBDT-F-TzBI (solvent annealed) | ITIC | - | - | - | 12.12 | rsc.org |

Voc: Open-circuit voltage; Jsc: Short-circuit current density; FF: Fill factor; PCE: Power conversion efficiency.

Supramolecular Chemistry of this compound

The 1,2,3-triazole ring is a versatile functional group in supramolecular chemistry, capable of engaging in a variety of non-covalent interactions that are crucial for creating highly ordered molecular assemblies.

Hydrogen Bonding Interactions (C-H...O, C-H...F, C-H...Cl)

The 1,2,3-triazole ring is a unique hydrogen-bonding motif. It can act as both a hydrogen-bond donor, through its polarized C-H bond at the 5-position, and as a hydrogen-bond acceptor, through its nitrogen atoms. nist.govresearchgate.netrsc.org This dual character allows it to participate in the formation of complex supramolecular structures. researchgate.net

The C(5)-H bond of the triazole ring is sufficiently polarized to form hydrogen bonds with various acceptors, including anions like chloride and fluoride. researchgate.netrsc.org In the solid state, crystal structures of triazole derivatives often reveal extensive networks of weak hydrogen bonds. For example, in the crystal structure of 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole, the supramolecular assembly is stabilized by a combination of weak interactions, including C-H···N, C-H···S, and C-H···F hydrogen bonds, as well as other noncovalent contacts. acs.org These directional interactions play a critical role in dictating the molecular packing in the crystalline state. The ability to form these specific hydrogen bonds makes the triazole moiety a valuable tool for crystal engineering and the design of materials with predictable solid-state structures.

Anion Binding and Recognition

The 1,2,3-triazole moiety is an effective component in the design of receptors for anion binding and recognition. This capability stems from the electronic nature of the triazole ring, where the cluster of three nitrogen atoms polarizes the C-H bond at the 5-position, making its proton significantly electropositive and an effective hydrogen bond donor. beilstein-journals.orgacs.org This "activated" C-H group can form stable non-covalent bonds with anions.

Linear oligomers containing 1,4-diaryl-1,2,3-triazole units can create a flexible, electropositive cavity that serves as a host for various anions. acs.org The strength of this binding is influenced by several factors, including the ionic radius of the guest anion and the polarity of the solvent. acs.org Research has shown that the binding affinity can be substantial; for instance, triazolophane macrocycles, which incorporate 1,2,3-triazole units, have demonstrated a remarkably high affinity for chloride ions (K₁ = 4,700,000 M⁻¹ in dichloromethane), a strength notable for a receptor that relies solely on C-H donors. beilstein-journals.org

Further modifications, such as the introduction of halogen atoms to the triazole ring, can enhance these binding properties. Halo-1,2,3-triazoliums have been investigated as halogen-bond-based anion receptors, showing a preference for binding oxo-anions like sulfate (B86663) over halides. researchgate.net The strategic placement of these triazole units within larger molecular architectures, such as oligomers or macrocycles, allows for the creation of specific binding pockets, leading to selective anion recognition. beilstein-journals.orgresearchgate.net This principle is critical for developing sensors, catalysts, and transport agents for specific anions.

Table 1: Anion Binding Characteristics of Triazole-Based Receptors

| Receptor Type | Guest Anion | Key Interaction Type | Binding Affinity (K₁) | Solvent | Reference |

| Triazolophane Macrocycle | Chloride (Cl⁻) | C-H···Anion Hydrogen Bonding | 4,700,000 M⁻¹ | Dichloromethane (B109758) | beilstein-journals.org |

| Linear 1,4-Diaryl-1,2,3-Triazole Oligomers | Various Anions | C-H···Anion Hydrogen Bonding | Varies with anion radius | Various | acs.org |

| Bipodal Iodotriazolium Receptor | Sulfate (SO₄²⁻) | C-I···Anion Halogen Bonding | High preference over halides | Not Specified | researchgate.net |

| Chiral Oligotriazole | Chloride (Cl⁻) | C-H···Anion Hydrogen Bonding | Effective for catalysis | Not Specified | researchgate.net |

Formation of Foldamers and Helical Structures

The rigid, planar geometry of the 1,2,3-triazole ring makes it an excellent building block for constructing foldamers—synthetic oligomers that adopt well-defined secondary structures similar to peptides and nucleic acids. When linked together, often with aromatic spacers, 1,2,3-triazole units can induce folding into predictable conformations, including helices. researchgate.netrsc.org

For example, oligomers containing alternating 1,2,3-triazole and 4,6-difluoro-m-phenylene units have been shown to form folded or helical structures. researchgate.net These conformations are stabilized by continuous three-centered C–H···F hydrogen bonds. researchgate.net The resulting helical cavities can have diameters of up to 1.7 nm, demonstrating the potential to create nano-scale architectures. researchgate.net

Furthermore, the 1,4-diphenyl-1,2,3-triazole skeleton has been specifically utilized as a mimic for β-turns in peptides. mdpi.com X-ray and NMR studies have revealed that derivatives incorporating this structure can fold into stable U-shaped conformations. mdpi.comacs.org This folding is driven by intramolecular hydrogen bonds between the triazole C-5 hydrogen and oxygen atoms on adjacent parts of the molecule. mdpi.comacs.org By mimicking these natural structural motifs, triazole-based foldamers can be used in protein folding studies and the design of bioactive molecules. mdpi.com The stability and conformation of these helical structures can be influenced by external stimuli, such as solvent polarity, allowing for the creation of dynamic and responsive molecular systems. rsc.org

Table 2: Examples of 1,2,3-Triazole-Based Foldamers and Helical Structures

| Foldamer Backbone | Stabilizing Interaction | Resulting Structure | Key Finding | Reference |

| 1,2,3-Triazole and 4,6-difluoro-m-phenylene oligomers | C–H···F Hydrogen Bonding | Helical Conformation | Forms a one-turn helical cavity with a ca. 1.7 nm diameter. researchgate.net | researchgate.net |

| 1,4-Diphenyl-1,2,3-triazole with amide derivatives | C–H···O Hydrogen Bonding | U-shaped Conformation (β-turn mimic) | The folded structure makes the skeleton a good candidate for use as a β-turn mimic. mdpi.comacs.org | mdpi.comacs.org |

| Aromatic amide and 1,2,3-triazole tetramer hybrids | Intramolecular Stacking | Hybrid Helices | Conformational communication between segments is solvent-dependent. rsc.org | rsc.org |

| ortho-Azobenzene/2,6-pyridyldicarboxamide foldamers | Hydrogen Bonding | Helical Structure | The helical pitch can be controlled by varying the terminal functional group. researchgate.net | researchgate.net |

Design of Photo-Active Molecular Devices

The 1,2,3-triazole ring serves as a crucial component in the design of molecules for photo-active applications, particularly in organic light-emitting diodes (OLEDs). mdpi.comacs.org Its electron-deficient nature makes it a powerful electron-acceptor unit, which can be paired with electron-donating groups to create donor-acceptor (D-A) systems. mdpi.comresearchgate.net This molecular design strategy is fundamental for developing materials with tunable photophysical and electrochemical properties. mdpi.com

Derivatives such as 4-(carbazolyl-R-benzoyl)-5-CF₃-1H-1,2,3-triazoles have been synthesized and investigated as blue light emitters. acs.org These compounds exhibit intramolecular charge transfer (ICT) from the donor (carbazole) to the acceptor (triazole) moiety. acs.org When used as a host-free light-emitting layer in a simple OLED device, these materials have achieved an external quantum efficiency of 4.6%. acs.org

Similarly, novel D-A systems based on triazole-linked carbazole-benzothiadiazole have been developed. mdpi.com The photoluminescence quantum yield of these derivatives is highly dependent on the electron-donating strength of the donor component, with some compounds reaching values close to 100%. mdpi.com An OLED device fabricated with one of the most photoactive derivatives demonstrated a maximum brightness of 8000 cd/m² at 18 V. mdpi.com These findings underscore the utility of the 1,2,3-triazole scaffold in creating efficient and color-tunable emitters for next-generation displays and lighting.

Table 3: Performance of 1,2,3-Triazole-Based Photo-Active Materials

| Compound Type | Application | Key Property | Performance Metric | Reference |

| 4-(Carbazolyl-R-benzoyl)-5-CF₃-1H-1,2,3-triazole | Blue Emitter for OLEDs | Intramolecular Charge Transfer | External Quantum Efficiency: 4.6% (host-free device) | acs.org |

| Triazole-linked carbazole-benzothiadiazole | Emissive Layer for OLEDs | High Photoluminescence Quantum Yield (PLQY) | Max. Brightness: 8000 cd/m²; Max. Current Efficiency: 3.29 cd/A | mdpi.com |

| N-2-aryl-1,2,3-triazole derivatives | UV/Blue-light Fluorophores | Strong Fluorescence Emission | Quantum Yield (Φ): ~0.3–0.5 | researchgate.net |

Self-Assembly Mechanisms in Crystalline State

In the solid state, this compound and its derivatives exhibit a rich variety of self-assembly behaviors, driven by a combination of non-covalent interactions. The crystal packing is often governed by weak forces such as hydrogen bonds, π-π stacking, and other van der Waals interactions, which collectively generate well-defined supramolecular architectures. nih.gov

Crystallographic studies of 1,4-diphenyl-1,2,3-triazole derivatives bearing alkoxy groups have revealed the formation of specific intramolecular hydrogen bonds. acs.org Depending on the number and position of the substituents, the C5-H of the triazole ring can form either a six-membered C–H···O hydrogen bond or a more complex three-center C–H···O hydrogen bond with oxygen atoms on the phenyl rings. acs.org These interactions are often stabilized by intermolecular aromatic stacking. acs.org

In more complex systems, such as a 4,5-diphenyl-1,2,4-triazole derivative (note the isomer), the crystal structure is stabilized by a cooperative network of weak hydrogen bonds, chalcogen bonds, and unorthodox F···π and S···C(π) contacts. nih.gov The interplay of these diverse interactions dictates the final supramolecular self-assembly in the crystalline state. nih.gov This controlled aggregation is not limited to simple crystals; derivatives like (2,5-diphenyl-2H-1,2,3-triazole-4-carbonyl)-L-phenylalaninate can self-assemble into processable soft conducting nanowires through a combination of N-H···O=C hydrogen bonds and π-π stacking interactions. researchgate.net Understanding these self-assembly mechanisms is crucial for crystal engineering and the bottom-up fabrication of functional materials.

Table 4: Key Intermolecular Interactions in the Crystalline State of Triazole Derivatives

| Compound Derivative | Interaction Type | Role in Self-Assembly | Reference |

| 1,4-Di(alkoxy)phenyl-1,2,3-triazoles | Intramolecular C–H···O Hydrogen Bonding | Dictates molecular conformation. | acs.org |

| 1,4-Diphenyl-1,2,3-triazoles | Intermolecular Aromatic Stacking | Stabilizes hydrogen-bonded conformations. | acs.org |

| 4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole | Weak Hydrogen Bonds, Chalcogen Bonds, F···π, S···C(π) | Cooperatively generate the supramolecular assembly. | nih.gov |

| (2,5-Diphenyl-2H-1,2,3-triazole-4-carbonyl)-L-phenylalaninate | N-H···O=C Hydrogen Bonds, π-π Stacking | Formation of fibrils and nanowires. | researchgate.net |

Bioactive Potential of 4,5 Diphenyl 1,2,3 Triazole Derivatives Excluding Clinical Studies, Dosage, and Safety

General Medicinal Chemistry Relevance of 1,2,3-Triazole Scaffolds

The 1,2,3-triazole ring system is a prominent scaffold in medicinal chemistry, recognized for its unique structural features, synthetic accessibility, and broad pharmacological potential. tandfonline.com This five-membered heterocyclic ring, containing three adjacent nitrogen atoms, is a bioisostere for various functional groups, enabling it to mimic their interactions with biological targets. nih.gov Its stability to metabolic degradation, oxidation, and hydrolysis under both acidic and basic conditions makes it an attractive component in drug design. indexcopernicus.com

The 1,2,3-triazole nucleus is a versatile building block, often synthesized through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective creation of diverse compound libraries. tandfonline.comnih.gov This synthetic tractability has made it a focal point for medicinal chemists. tandfonline.com The triazole core can act as a rigid linker to connect different pharmacophores or can itself be a key pharmacophoric element, participating in hydrogen bonding, dipole-dipole, and pi-stacking interactions with biological macromolecules. tandfonline.comindexcopernicus.com

Derivatives of 1,2,3-triazole have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. tandfonline.comtandfonline.comtandfonline.com The ability to readily modify the substituents on the triazole ring allows for the fine-tuning of their pharmacological profiles, making them valuable lead structures in the discovery of new therapeutic agents. nih.govbohrium.com

In Vitro Biological Activities as Lead Compounds

Anticancer Activity against Specific Cell Lines (e.g., HepG-2, HCT-116, MCF-7)

Derivatives of 4,5-diphenyl-1,2,3-triazole have been investigated for their potential as anticancer agents against various human cancer cell lines.

A study on a series of 1,2,3-triazole-containing hybrids revealed their cytotoxic effects against human liver cancer (HepG-2), colon cancer (HCT-116), and breast adenocarcinoma (MCF-7) cell lines. nih.gov One derivative, a 4-aminophenyl substituted compound, demonstrated notable potency with IC50 values of 12.22 µM, 14.16 µM, and 14.64 µM against HepG-2, HCT-116, and MCF-7 cells, respectively. nih.gov These values were comparable to the standard drug doxorubicin. nih.gov In the same study, a 4-methoxyphenyl (B3050149) derivative also showed significant activity. nih.gov

Another series of 1,2,3-triazole linked tetrahydrocurcumin (B193312) derivatives were synthesized and evaluated for their in vitro anticancer activity. nih.gov One compound in this series exhibited potent cytotoxic activity against the HCT-116 cell line with an IC50 value of 1.09 ± 0.17 μM. nih.gov Further investigation revealed that this compound could arrest the cell cycle at the G1 phase in HCT-116 cells. nih.gov

The table below summarizes the in vitro anticancer activity of selected this compound derivatives.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 4-aminophenyl- tandfonline.comtandfonline.comjopcr.com-triazole derivative | HepG-2 | 12.22 | nih.gov |

| 4-aminophenyl- tandfonline.comtandfonline.comjopcr.com-triazole derivative | HCT-116 | 14.16 | nih.gov |

| 4-aminophenyl- tandfonline.comtandfonline.comjopcr.com-triazole derivative | MCF-7 | 14.64 | nih.gov |

| 4-methoxyphenyl- tandfonline.comtandfonline.comjopcr.com-triazole derivative | HepG-2 | 13.36 | nih.gov |

| 4-methoxyphenyl- tandfonline.comtandfonline.comjopcr.com-triazole derivative | HCT-116 | 17.93 | nih.gov |

| 4-methoxyphenyl- tandfonline.comtandfonline.comjopcr.com-triazole derivative | MCF-7 | 19.14 | nih.gov |

| 1,2,3-triazole linked tetrahydrocurcumin derivative (4g) | HCT-116 | 1.09 ± 0.17 | nih.gov |

| 1,2,3-triazole linked tetrahydrocurcumin derivative (4g) | A549 | 45.16 ± 0.92 | nih.gov |

Antimicrobial and Antifungal Potential

The 1,2,3-triazole scaffold is a component of various compounds investigated for their antimicrobial and antifungal properties. tandfonline.commdpi.comthaiscience.info

One study reported the synthesis of 4,5-diphenyl-4H-1,2,4-triazole-3-thiols which exhibited pronounced antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. zsmu.edu.ua Another study synthesized a series of 2-(4-methoxyphenyl)-4,5-diphenyl-1,3-thiazole and 2-(4-hydroxyphenyl)-4,5-diphenyl-1,3-triazole derivatives and found that they showed promising antibacterial and antifungal activities. researchgate.net

Furthermore, a series of Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold were synthesized and screened for their antimicrobial activity. researchgate.net These derivatives showed antifungal activity against Microsporum gypseum and antibacterial activity against Staphylococcus aureus. researchgate.net Some of these compounds demonstrated activity superior to the standard drugs ketoconazole (B1673606) and streptomycin, respectively. researchgate.net

The table below presents the antimicrobial and antifungal activities of selected triazole derivatives.

| Compound/Derivative | Microorganism | Activity | Reference |

| 4,5-diphenyl-4H-1,2,4-triazole-3-thiols | Staphylococcus aureus | Pronounced antibacterial activity | zsmu.edu.ua |

| 4,5-diphenyl-4H-1,2,4-triazole-3-thiols | Candida albicans | Pronounced antifungal activity | zsmu.edu.ua |

| 2-(4-hydroxyphenyl)-4,5-diphenyl-1,3-triazole derivatives | Bacteria and Fungi | Promising antibacterial and antifungal activities | researchgate.net |

| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Strong antifungal effects, some superior to ketoconazole | researchgate.net |

| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | Strong antibacterial activity, some superior to streptomycin | researchgate.net |

Antiviral Properties

The 1,2,3-triazole nucleus is a structural feature in several compounds with antiviral activity. tandfonline.commdpi.comclockss.org The development of unnatural nucleosides containing the 1,2,3-triazole ring has been a strategy in antiviral chemotherapy. clockss.org The structural and electronic properties of the triazole ring allow it to act as a bioisostere of other functional groups found in known antiviral agents. nih.gov

Research has explored the synthesis of 1,2,3-triazole derivatives as analogues of acyclonucleosides. clockss.org These efforts are driven by the success of antiviral drugs like acyclovir. clockss.org While specific studies focusing solely on the antiviral properties of this compound are not extensively detailed in the provided results, the broader class of 1,2,3-triazole derivatives is recognized for its potential in developing new antiviral therapies. tandfonline.comjopcr.com